3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological activities. This compound is part of the triazolothiadiazole family, known for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of hydrazino functional groups with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid . The process may also involve heating under reflux conditions to facilitate the formation of the triazolothiadiazole ring .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for many essential biomolecules . This inhibition disrupts the metabolic pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: Another class of compounds with similar therapeutic potential.
Uniqueness
What sets 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6O2S/c1-11-16(24-7-5-4-6-15(24)20-11)17-21-22-19-25(17)23-18(28-19)12-8-13(26-2)10-14(9-12)27-3/h4-10H,1-3H3 |
InChI Key |
NRYOJEVZYGDZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
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